2-(6-Oxopiperidin-2-yl)acetic acid is a chemical compound characterized by its molecular formula and a molecular weight of approximately 171.19 g/mol. This compound features a piperidine ring with a ketone and an acetic acid functional group, making it significant in various chemical and biological applications. It is classified as an amino acid derivative due to the presence of the carboxylic acid group, which is typical for compounds that can participate in biological processes.
The synthesis of 2-(6-Oxopiperidin-2-yl)acetic acid typically involves several steps:
These methods can be adapted for larger-scale production, employing continuous flow reactors or automated systems to enhance efficiency and yield while adhering to green chemistry principles to minimize waste and environmental impact .
The molecular structure of 2-(6-Oxopiperidin-2-yl)acetic acid can be depicted as follows:
InChI=1S/C8H13NO3/c9-7(10)5-3-1-2-4(6-8(5)11)12/h4,7H,1-3,9H2,(H,10,11)
.
This structure allows for various chemical reactions typical of both ketones and carboxylic acids, making it versatile in synthetic organic chemistry.
2-(6-Oxopiperidin-2-yl)acetic acid is capable of undergoing several types of chemical reactions:
Common reagents used include potassium permanganate for oxidation and various nucleophiles for substitution reactions.
The mechanism of action for 2-(6-Oxopiperidin-2-yl)acetic acid primarily involves its interaction with biological targets such as enzymes and receptors:
The exact molecular pathways depend on the specific biological context in which this compound is studied .
The physical properties of 2-(6-Oxopiperidin-2-yl)acetic acid include:
Chemical properties include:
2-(6-Oxopiperidin-2-yl)acetic acid has several notable applications:
This compound's diverse applications underscore its significance in both academic research and industrial contexts.
CAS No.: 125-66-6
CAS No.: 105-62-4
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.:
CAS No.: 3233-56-5